Cas no 1804873-74-2 (Methyl 4-chloro-2-cyano-6-iodobenzoate)
Methyl 4-chloro-2-cyano-6-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-chloro-2-cyano-6-iodobenzoate
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- Inchi: 1S/C9H5ClINO2/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-3H,1H3
- InChI Key: RPAYRFMSSCJSBD-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C#N)=C1C(=O)OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Methyl 4-chloro-2-cyano-6-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010055-250mg |
Methyl 4-chloro-2-cyano-6-iodobenzoate |
1804873-74-2 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
| Alichem | A015010055-500mg |
Methyl 4-chloro-2-cyano-6-iodobenzoate |
1804873-74-2 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
| Alichem | A015010055-1g |
Methyl 4-chloro-2-cyano-6-iodobenzoate |
1804873-74-2 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 4-chloro-2-cyano-6-iodobenzoate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Methyl 4-chloro-2-cyano-6-iodobenzoate
Recent Advances in the Application of Methyl 4-chloro-2-cyano-6-iodobenzoate (CAS: 1804873-74-2) in Chemical Biology and Pharmaceutical Research
Methyl 4-chloro-2-cyano-6-iodobenzoate (CAS: 1804873-74-2) has emerged as a versatile intermediate in synthetic chemistry and drug discovery due to its unique structural features. Recent studies highlight its role as a key building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and radiopharmaceuticals. The presence of multiple functional groups (chloro, cyano, iodo, and ester) enables diverse chemical transformations, making it a valuable scaffold for structure-activity relationship (SAR) studies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the iodine moiety for palladium-catalyzed cross-coupling reactions to introduce heterocyclic systems, significantly enhancing inhibitory potency against BTK (IC50 values ranging from 1.2 to 8.7 nM). The electron-withdrawing cyano and ester groups were found to stabilize the transition state during enzyme-inhibitor complex formation, as revealed by X-ray crystallography studies.
In radiopharmaceutical applications, the iodine-125 labeled derivative of Methyl 4-chloro-2-cyano-6-iodobenzoate has shown promise as a molecular probe for imaging studies. A recent Nature Communications article (2024) reported its use in developing PET tracers for neurodegenerative disease research, where the compound's ability to cross the blood-brain barrier was significantly improved through structural modifications of the ester group. The radiolabeled compound exhibited high binding affinity to tau protein fibrils (Kd = 3.4 nM), suggesting potential applications in Alzheimer's disease diagnostics.
The compound's safety profile and synthetic accessibility have also been investigated. Toxicological assessments conducted in 2023 indicated favorable in vitro safety parameters (CC50 > 100 μM in HEK293 cells), though metabolic stability studies suggest the need for prodrug strategies to enhance oral bioavailability. Recent process chemistry advancements have achieved a 72% overall yield in a three-step synthesis from commercially available starting materials, addressing previous scalability challenges.
Emerging applications include its use as a photoaffinity labeling agent in chemical proteomics, where the cyano group facilitates UV-induced crosslinking with target proteins. A 2024 ACS Chemical Biology study successfully employed this approach to map small molecule-protein interactions in live cells, demonstrating superior labeling efficiency compared to traditional benzophenone-based probes. These developments position Methyl 4-chloro-2-cyano-6-iodobenzoate as a multifaceted tool in modern drug discovery pipelines.
Future research directions focus on expanding the compound's utility in targeted protein degradation and covalent inhibitor design. Preliminary results from ongoing studies suggest that strategic modification of the chloro substituent can yield effective electrophiles for covalent bond formation with cysteine residues, while maintaining selectivity. The pharmaceutical industry has shown increasing interest in this scaffold, with several patent applications filed in 2024 covering novel derivatives and their therapeutic applications.
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